1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine
Description
Properties
IUPAC Name |
1-methylsulfonyl-4-(oxolan-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATHWQJOQDHLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine typically involves the reaction of piperazine with methanesulfonyl chloride and oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of materials with specific properties, such as in the modification of perovskite films for solar cells.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine involves its interaction with various molecular targets and pathways. The compound can form multiple bonding interactions, such as hydrogen bonds and dative bonds with metal ions, which can influence its biological and chemical activities . These interactions can lead to the modulation of enzyme activities, inhibition of microbial growth, or enhancement of material properties.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Solubility and pKa :
Piperazine derivatives with ethylene (‑CH₂CH₂‑) or methylene (‑CH₂‑) spacers between the piperazine and other moieties exhibit enhanced aqueous solubility (e.g., 80 μM at pH 6.5) compared to directly attached groups (e.g., <20 μM) . The methylene spacer in 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine may confer moderate solubility, akin to compounds like 8ac (). The methanesulfonyl group likely reduces the basicity of the piperazine nitrogen, lowering its pKa compared to N-benzylpiperazines (pKa ~5–7) .- Electron-Withdrawing vs. In contrast, benzyl or phenylpiperazines (e.g., compound 3 in , Ki = 58 nM at hA2AAR) retain higher basicity, favoring receptor interactions .
Metabolic Stability
- Dealkylation and Oxidation :
Piperazine rings are metabolic hotspots, with common pathways including N-deethylation and oxidation . The methanesulfonyl group may hinder dealkylation due to its poor leaving-group nature, while the bulky oxolan-2-ylmethyl substituent could sterically shield the piperazine from enzymatic attack . For example, in , replacing ethyl groups with rigid isosteres improved metabolic stability.
Oxidative and Environmental Stability
- Resistance to Oxidation: Piperazine moieties in fluoroquinolones undergo MnO₂-mediated oxidation at the N1 atom, leading to dealkylation and hydroxylation . The methanesulfonyl group’s electron-withdrawing nature may stabilize the piperazine against such oxidative degradation compared to N-ethyl or N-phenyl derivatives.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
